

(4-Aminophenyl)(piperidin-1-yl)methanone molecular structure and properties

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Compound of Interest

Compound Name: (4-Aminophenyl)(piperidin-1-yl)methanone

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An In-depth Technical Guide to (4-Aminophenyl)(piperidin-1-yl)methanone

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **(4-Aminophenyl)(piperidin-1-yl)methanone**. The information is intended for researchers, scientists, and professionals in drug development, offering a foundation for further investigation and application of this compound.

Molecular Structure and Identification

(4-Aminophenyl)(piperidin-1-yl)methanone is a chemical compound featuring a 4-aminophenyl group bonded to the carbonyl carbon of a piperidin-1-yl methanone moiety.

Table 1: Molecular Identifiers

Identifier	Value
IUPAC Name	(4-Aminophenyl)(piperidin-1-yl)methanone
CAS Number	42837-37-6[1]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O[1]
Canonical SMILES	C1CCN(CC1)C(=O)C2=CC=C(C=C2)N
InChI	InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2[1]
InChIKey	FQEGZNLIOFLYNI-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **(4-Aminophenyl)(piperidin-1-yl)methanone** are not readily available in the public domain. The following table summarizes known and predicted properties. Predicted values are derived from computational models and should be considered as estimates.

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	204.27 g/mol	[1]
Boiling Point	427.2 ± 40.0 °C	Predicted for a similar compound, (4-Aminophenyl)(piperazin-1-yl)methanone[2]
logP	Data not available	
Hydrogen Bond Donors	1 (from the amine group)	Inferred from structure
Hydrogen Bond Acceptors	2 (from the carbonyl oxygen and amine nitrogen)	Inferred from structure
Polar Surface Area	Data not available	
Solubility	Data not available	
Melting Point	Data not available	
Form	Solid	[1]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of **(4-Aminophenyl)(piperidin-1-yl)methanone** is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic route involves a two-step process:

- **Amide Formation:** Acylation of piperidine with 4-nitrobenzoyl chloride to form the intermediate, (4-nitrophenyl)(piperidin-1-yl)methanone.
- **Nitro Group Reduction:** Reduction of the nitro group on the phenyl ring to an amine group to yield the final product.

Proposed Experimental Protocol

Step 1: Synthesis of (4-nitrophenyl)(piperidin-1-yl)methanone

- **Materials:** Piperidine, 4-nitrobenzoyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

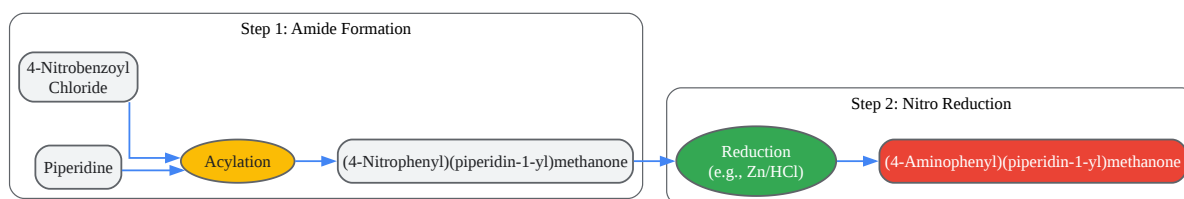
- Procedure:
 - Dissolve piperidine and the base in the chosen aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).
 - Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled piperidine solution with continuous stirring.
 - Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
 - Upon completion, quench the reaction with water and extract the product into an organic solvent.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-nitrophenyl)(piperidin-1-yl)methanone.
 - Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of (4-nitrophenyl)(piperidin-1-yl)methanone

- Materials: (4-nitrophenyl)(piperidin-1-yl)methanone, a reducing agent (e.g., zinc dust with hydrochloric acid, or catalytic hydrogenation with a Nickel or Palladium catalyst), and a suitable solvent (e.g., ethanol for the Zn/HCl method, or methanol/THF for catalytic hydrogenation).
- Procedure (using Zinc and HCl):
 - Dissolve the (4-nitrophenyl)(piperidin-1-yl)methanone intermediate in ethanol.
 - Add concentrated hydrochloric acid to the solution.
 - Add zinc dust portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).
 - After the addition is complete, the reaction mixture may be heated to reflux for a few hours to ensure complete reduction.

- Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).
- Extract the product with an organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product, **(4-Aminophenyl)(piperidin-1-yl)methanone**, by column chromatography or recrystallization.

Synthesis Workflow Diagram



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A proposed two-step synthesis of **(4-Aminophenyl)(piperidin-1-yl)methanone**.

Potential Pharmacological Activities and Areas for Investigation

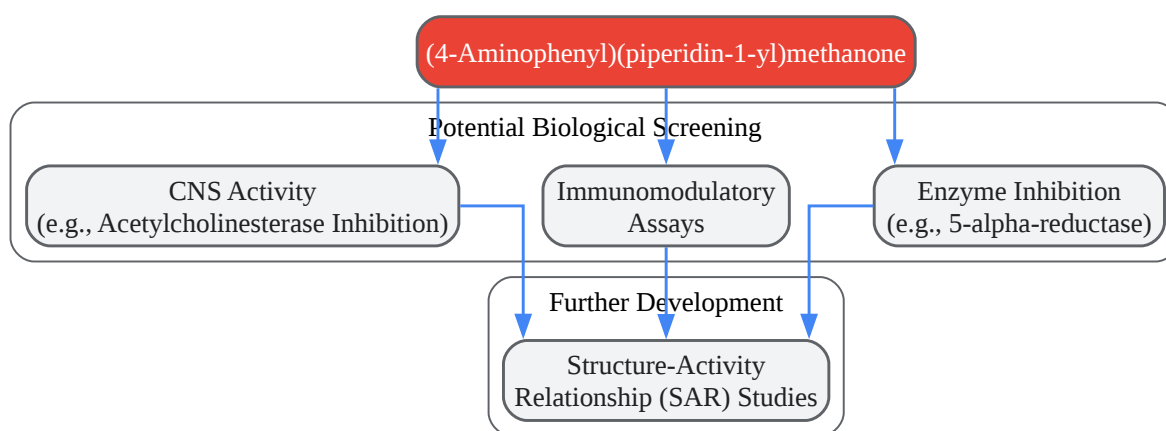
While no specific biological activities have been reported for **(4-Aminophenyl)(piperidin-1-yl)methanone**, its structural motifs are present in numerous biologically active compounds. The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of therapeutic applications.

Potential areas for pharmacological investigation include:

- **Central Nervous System (CNS) Activity:** The piperidine ring is a common feature in many CNS-active drugs. Derivatives of N-benzoylpiperidine have been explored for their potential as acetylcholinesterase inhibitors for the treatment of dementia.
- **Immunomodulatory Effects:** Some (benzoylphenyl)piperidines have demonstrated immunomodulatory activity, suggesting that the title compound could be investigated for its effects on the immune system.
- **Enzyme Inhibition:** The aminobenzoyl moiety can interact with various enzymatic targets. For instance, related structures have shown inhibitory activity against steroid-5-alpha-reductase.

The primary amine on the phenyl ring also offers a site for further chemical modification to explore structure-activity relationships.

Logical Diagram for Biological Investigation



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Potential areas for biological investigation of the title compound.

Safety Information

Safety data for **(4-Aminophenyl)(piperidin-1-yl)methanone** indicates that it is classified with the GHS07 pictogram and the signal word "Warning". It is associated with the hazard statement

H319, indicating it causes serious eye irritation.[1]

Disclaimer: This document is intended for informational purposes for a research audience. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment. The predicted properties and proposed experimental protocols have not been experimentally validated and should be used as a guide for further research.

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References

- 1. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. (4-Aminophenyl)(piperazin-1-yl)methanone CAS#: 72141-42-5 [m.chemicalbook.com]
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